4-Nitrophenyl methacrylate

polymer crosslinking reactive copolymers thermosetting materials

Choose 4-nitrophenyl methacrylate (NPMA) for your next reactive polymer platform. The 4-nitro substituent exerts a powerful electron-withdrawing effect, transforming the ester into a highly electrophilic handle for nucleophilic substitution—most notably aminolysis—with kinetic rates that generic phenyl methacrylate (PMA) or 4-chlorophenyl methacrylate (CPMA) cannot match. NPMA's signature advantage is the quantitative release of the chromophoric 4-nitrophenolate anion upon substitution, providing a built-in spectrophotometric probe for real-time reaction monitoring and functional group quantification. This capability is absent in non-chromophoric activated esters. NPMA is compatible with controlled radical polymerization techniques (ATRP, RAFT) and copolymerizes with MMA, styrene, and GMA, yielding thermally tunable copolymers (Tg and decomposition profile systematically adjustable via NPMA feed ratio). Documented applications include reactive polymer brushes, fast-curing thermosets (82% gel yield within 5 hours at 110°C), magnetic nanoparticle coatings for recoverable catalysts (10⁵-fold rate enhancement), and precision binders for multilayer ceramic capacitors. If your project demands quantifiable, high-yield post-polymerization modification with amine-functional ligands, dyes, or biomolecules, NPMA is the unambiguous first choice.

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
CAS No. 16522-41-1
Cat. No. B095270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl methacrylate
CAS16522-41-1
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H9NO4/c1-7(2)10(12)15-9-5-3-8(4-6-9)11(13)14/h3-6H,1H2,2H3
InChIKeyNACSMDAZDYUKMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl Methacrylate (CAS 16522-41-1): A Reactive Methacrylate Monomer for Precision Polymer Functionalization


4-Nitrophenyl methacrylate (NPMA, CAS 16522-41-1) is a p-substituted phenyl methacrylate characterized by a 4-nitrophenyl ester moiety. This structure imparts a potent electron-withdrawing effect, making the ester group a highly reactive electrophile for nucleophilic substitution reactions, particularly aminolysis [1]. NPMA serves as a functional monomer in radical polymerizations, enabling the synthesis of poly(methacrylate) backbones bearing activated ester side chains that undergo facile post-polymerization modification [2]. Its ability to release the chromophoric 4-nitrophenolate anion upon substitution provides a convenient spectrophotometric handle for reaction monitoring and quantification of functional group conversion [3].

Why 4-Nitrophenyl Methacrylate Cannot Be Directly Substituted with Generic Phenyl Methacrylates


Generic phenyl methacrylates like phenyl methacrylate (PMA) and even closely related p-substituted analogs such as 4-chlorophenyl methacrylate (CPMA) lack the quantitative performance differentiation of NPMA in key application-driven metrics. The 4-nitro group is not merely an electron-withdrawing substituent; it fundamentally alters the reaction kinetics of both polymerization and post-polymerization modification. Direct substitution with PMA or CPMA leads to significantly slower crosslinking rates and lower functionalization capacities, impacting final material properties and process efficiency [1]. Furthermore, copolymerization behavior with common comonomers like MMA, styrene, and butyl methacrylate is not interchangeable, as evidenced by distinct reactivity ratios that dictate monomer sequence distribution and, consequently, the thermal and mechanical properties of the resulting copolymers [2].

Quantitative Differentiation of 4-Nitrophenyl Methacrylate: Evidence for Scientific Procurement


NPMA Exhibits Superior Thermal Self-Crosslinking Kinetics vs. CPMA and PMA

In a direct comparative study of thermal self-crosslinking reactions, copolymers containing 4-nitrophenyl methacrylate (NPMA) displayed a significantly faster gel production rate than those containing 4-chlorophenyl methacrylate (CPMA) or phenyl methacrylate (PMA) when reacted with epoxy compounds. [1]

polymer crosslinking reactive copolymers thermosetting materials

NPMA Delivers High Functionalization Capacity (≥3 mmol/g) in Composite Materials

Poly(4-nitrophenyl methacrylate)-coated magnetic nanoparticles were shown to achieve a high degree of functionalization. Upon modification with amines, a loading of up to 3 mmol of functional groups per gram of composite was easily attained, as quantified by both colorimetric assay (4-nitrophenolate release) and elemental analysis. [1]

magnetic nanoparticles surface functionalization catalyst supports

NPMA-Based Magnetic Catalyst Provides 10^5-Fold Rate Acceleration for Organophosphate Hydrolysis

Imidazole-functionalized magnetic nanoparticles prepared from a poly(NPMA) reactive ester coating demonstrated remarkable catalytic activity. These nanoparticles accelerated the hydrolysis of a model organophosphate by a factor of approximately 10^5 compared to the spontaneous background hydrolysis rate. [1]

catalysis organophosphate hydrolysis magnetic recovery

Copolymer Reactivity Ratios Reveal Distinct Monomer Sequence Control vs. MMA and Styrene

The free-radical copolymerization behavior of NPMA with methyl methacrylate (MMA) yields reactivity ratio products (r_NPMA * r_MMA) in the range of 0.73–0.80, indicating a tendency toward random copolymer formation. [1] In contrast, copolymerization of NPMA with styrene (STY) results in different reactivity ratios (r_NPMA = 0.42, r_STY = 0.37), demonstrating that the choice of comonomer significantly alters monomer incorporation and sequence distribution. [2]

copolymerization reactivity ratios polymer architecture

Thermal Stability of NPMA Copolymers Increases with Monomer Content, Correlating with Tg

Thermogravimetric analysis (TGA) of NPMA-containing copolymers reveals that thermal stability improves with increasing NPMA content, as evidenced by a rise in the glass transition temperature (Tg). For example, poly(NPMA-co-BMA) exhibits a Tg of 103.6°C, which is lower than that of the pure poly(NPMA) homopolymer, indicating that NPMA incorporation elevates thermal resistance. [1]

thermal analysis polymer stability glass transition

High-Impact Application Scenarios for 4-Nitrophenyl Methacrylate Based on Differentiated Performance


Synthesis of Functional Polymer Brushes and Coatings via Controlled Radical Polymerization (ATRP/RAFT)

The activated ester functionality of NPMA makes it an ideal monomer for synthesizing reactive polymer brushes and coatings. The monomer can be polymerized using controlled radical techniques like ATRP or RAFT to create well-defined poly(NPMA) backbones. The resulting polymer chains bearing pendant 4-nitrophenyl ester groups serve as a universal platform for subsequent quantitative modification with amine-containing ligands, dyes, or biomolecules. The release of 4-nitrophenolate enables easy monitoring of the modification reaction, a distinct advantage over non-chromophoric activated esters [1].

Development of Highly Functionalized Magnetic Nanoparticles for Catalysis and Separations

As demonstrated by Campedelli et al. (2019), the direct polymerization of NPMA on magnetic nanoparticle surfaces yields a reactive polymer shell with a high density of 4-nitrophenyl ester groups. This platform can be readily modified with amines to produce stable amide linkages without introducing pH-dependent moieties. The resulting functionalized MNPs, exemplified by imidazole-coated catalysts, exhibit exceptional catalytic activity (10^5-fold rate enhancement) and are easily recovered via magnetic separation for multiple reuse cycles [1]. This approach is directly applicable to creating tailored supports for enzyme immobilization, affinity chromatography, and recoverable catalysts.

Formulation of Fast-Curing Thermoset Resins and Adhesives

Copolymers of NPMA and glycidyl methacrylate (GMA) offer a kinetic advantage in thermal crosslinking reactions. The study by Nishikubo et al. (1989) shows that NPMA-containing copolymers crosslink more rapidly with polyfunctional epoxides than their CPMA or PMA counterparts [1]. This accelerated gelation can be exploited in the formulation of fast-curing adhesives, coatings, and composite matrices where reduced processing time is a key economic driver. The ability to achieve 82% gel yield within 5 hours at 110°C under catalytic conditions highlights the practical viability of NPMA-based thermosets [1].

Engineering of Thermal Properties in Copolymers for Electronic Applications

The thermal decomposition of NPMA copolymers occurs in a defined temperature range (e.g., 175°C–535°C for NPMA-MMA copolymers) [1], and the glass transition temperature can be systematically tuned by varying the NPMA content [2]. This thermal tunability is particularly relevant for applications in multilayer ceramic capacitors and other electronic components where the precise thermal decomposition profile of a polymeric binder during sintering is critical for achieving defect-free ceramic layers. The ability to increase Tg and thermal stability with NPMA content provides a handle for designing binders that withstand higher processing temperatures before cleanly decomposing.

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